Cirsimaritin (CAS 6601-62-3; 5,4'-dihydroxy-6,7-dimethoxyflavone) is a naturally occurring 7-O-methylated flavone characterized by its specific dimethoxy substitution pattern on the A-ring. Commercially procured as a high-purity analytical standard or pharmacological precursor, it exhibits limited aqueous solubility but is readily processable in organic solvents such as DMSO (up to 10 mM) and chloroform . In industrial and laboratory settings, Cirsimaritin is primarily selected for its potent bioactivity profiles, particularly its high-affinity inhibition of dipeptidyl peptidase IV (DPP-IV) [1]. Its defined methoxy configuration provides distinct steric and electronic properties compared to unmethylated analogs, fundamentally altering its receptor binding affinities and making it a critical compound for structure-activity relationship (SAR) mapping and targeted assay development.
Substituting Cirsimaritin with more readily available, cheaper flavones such as apigenin or its monomethoxy analog hispidulin compromises assay integrity due to drastic shifts in target selectivity and potency. The presence of the 6,7-dimethoxy groups on Cirsimaritin heavily influences its lipophilicity and hydrogen-bonding potential, which directly dictates its interaction with protein binding pockets. For instance, while hispidulin exhibits strong affinity for the human brain benzodiazepine receptor, the additional methoxy group on Cirsimaritin sterically hinders this interaction, rendering it virtually inactive at this site . Conversely, in specific oncology models like PC-3 prostate cancer cell assays, Cirsimaritin outperforms apigenin by a full order of magnitude [1]. Consequently, procurement decisions must strictly specify Cirsimaritin when the exact steric bulk and electronic distribution of the 6,7-dimethoxy moiety are required for target engagement or when avoiding off-target CNS activity is a critical workflow requirement.
In biochemical workflows evaluating targets for type 2 diabetes management, Cirsimaritin demonstrates exceptional binding affinity and inhibitory action against DPP-IV. Computational and biochemical profiling reveals that Cirsimaritin achieves an IC50 of 0.43 µM. This significantly outperforms other common flavonoids evaluated in the same system, such as naringenin, which exhibits an IC50 of 2.84 µM, and marginally edges out its close structural analog hispidulin (IC50 = 0.51 µM) [1].
| Evidence Dimension | DPP-IV Inhibitory Potency (IC50) |
| Target Compound Data | Cirsimaritin IC50 = 0.43 ± 0.08 µM |
| Comparator Or Baseline | Naringenin IC50 = 2.84 ± 0.62 µM; Hispidulin IC50 = 0.51 ± 0.08 µM |
| Quantified Difference | 6.6-fold higher potency than naringenin; 15% higher potency than hispidulin |
| Conditions | In vitro biochemical DPP-IV inhibition assay |
For assay developers and medicinal chemists, Cirsimaritin provides a highly potent, validated positive control and structural template for high-throughput DPP-IV inhibitor screening.
The addition of a methoxy group at the C-7 position fundamentally alters the neuropharmacological profile of Cirsimaritin compared to its analogs, making it highly valuable for selectivity screening and precursor design. In human brain benzodiazepine receptor binding assays (competitive inhibition of 3H-flumazenil), the monomethoxy analog hispidulin shows strong affinity (IC50 = 1.3 µM), and apigenin shows moderate affinity (IC50 = 30 µM). However, Cirsimaritin is nearly inactive, with an IC50 of 350 µM.
| Evidence Dimension | Benzodiazepine receptor binding affinity (IC50) |
| Target Compound Data | Cirsimaritin IC50 = 350 µM |
| Comparator Or Baseline | Hispidulin IC50 = 1.3 µM; Apigenin IC50 = 30 µM |
| Quantified Difference | 269-fold lower affinity than hispidulin; 11.6-fold lower affinity than apigenin |
| Conditions | In vitro competitive inhibition of 3H-flumazenil binding to human brain benzodiazepine receptors |
This massive drop in affinity makes Cirsimaritin an essential negative control or a preferred scaffold when developing peripheral therapeutics where CNS off-target effects must be strictly avoided.
The specific methylation pattern of Cirsimaritin confers a massive advantage in targeted anti-proliferative assays compared to unmethylated baseline flavones. In standardized MTT assays against the human prostate carcinoma cell line PC-3, Cirsimaritin exhibited strong anti-tumor activity with an IC50 value of 4.30 µg/mL. In direct contrast, the widely utilized baseline flavone apigenin demonstrated only weak activity, returning an IC50 of 44.13 µg/mL under identical conditions [1].
| Evidence Dimension | Anti-proliferative IC50 against PC-3 cells |
| Target Compound Data | Cirsimaritin IC50 = 4.30 µg/mL |
| Comparator Or Baseline | Apigenin IC50 = 44.13 µg/mL |
| Quantified Difference | ~10.2-fold greater cytotoxic potency for Cirsimaritin |
| Conditions | In vitro MTT assay, PC-3 human prostate carcinoma cell line |
Buyers sourcing compounds for prostate cancer drug screening should prioritize Cirsimaritin over apigenin to achieve an order-of-magnitude improvement in baseline efficacy.
Cirsimaritin demonstrates a highly favorable therapeutic window in specific liver cancer models, distinguishing it from crude extracts or less selective agents. In comparative cytotoxicity assays, isolated Cirsimaritin achieved an IC50 of 1.82 µg/mL against HepG2 liver cancer cells, while exhibiting no significant cytotoxicity against normal human keratinocyte (HaCaT) cell lines (IC50 > 100 µg/mL). This yields a Selectivity Index (SI) of >54.9, far exceeding the NCI criteria for a viable cytotoxic lead compound (IC50 < 4 µg/mL) [1].
| Evidence Dimension | Cytotoxicity (IC50) and Selectivity Index (SI) |
| Target Compound Data | HepG2 IC50 = 1.82 µg/mL; SI > 54.9 |
| Comparator Or Baseline | Normal HaCaT cells IC50 > 100 µg/mL |
| Quantified Difference | >50-fold selectivity for HepG2 over normal cells |
| Conditions | In vitro cytotoxicity assay (HepG2 vs HaCaT) |
The exceptional selectivity index justifies the higher procurement cost of purified Cirsimaritin over crude plant extracts for rigorous hepatocellular carcinoma drug development.
Driven by its validated sub-micromolar IC50 (0.43 µM), Cirsimaritin is highly recommended as a reference standard or primary scaffold in the development of novel dipeptidyl peptidase IV (DPP-IV) inhibitors. Its superior performance compared to common flavonoids like naringenin ensures a more robust baseline for high-throughput screening and SAR optimization[1].
Because the 6,7-dimethoxy substitution practically abolishes its affinity for the benzodiazepine receptor (IC50 = 350 µM vs. 1.3 µM for hispidulin), Cirsimaritin serves as a critical structural template for developing peripheral anti-inflammatory or metabolic drugs where avoiding sedative or CNS-depressant off-target effects is a strict procurement and design requirement.
Due to its potent, single-digit microgram/mL IC50 values against PC-3 (prostate) and HepG2 (liver) carcinoma cell lines—and its massive >10-fold superiority over apigenin in PC-3 models—Cirsimaritin is an ideal candidate for targeted in vitro oncology panels. Its high selectivity index (>54.9) further supports its use in late-stage preclinical toxicity and efficacy modeling [REFS-3, REFS-4].
Acute Toxic;Environmental Hazard